N-Methyl-2-piperidinemethanol-d5
Description
N-Methyl-2-piperidinemethanol-d5 is a deuterated derivative of N-Methyl-2-piperidinemethanol, where five hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where deuterium improves signal resolution and stability . The compound features a piperidine ring substituted with a methyl group and a hydroxymethyl group, with deuterium typically incorporated into the methyl or adjacent positions. It is commercially available in quantities such as 25 mg (€292.00) and 250 mg (€1,959.00), reflecting its specialized applications in pharmaceutical and biochemical research .
Properties
CAS No. |
1794971-17-7 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
134.234 |
IUPAC Name |
dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2 |
InChI Key |
HXXJMMLIEYAFOZ-YRYIGFSMSA-N |
SMILES |
CN1CCCCC1CO |
Synonyms |
(1-Methyl-2-piperidyl)methanol-d5; (1-Methylpiperidin-2-yl)methanol-d5; (±)-2-Hydroxymethyl-1-methylpiperidine-d5; 1-Methyl-2-piperidinemethanol-d5; 2-Hydroxymethyl-1-methylpiperidine-d5; 2-Hydroxymethyl-N-methylpiperidine-d5; NSC 45464-d5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium atoms. The final product is typically purified through distillation or chromatography to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methyl-2-piperidinemethanone-d5.
Reduction: It can be reduced to form N-Methyl-2-piperidinemethane-d5.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide, usually conducted under reflux conditions.
Major Products Formed
Oxidation: N-Methyl-2-piperidinemethanone-d5
Reduction: N-Methyl-2-piperidinemethane-d5
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-2-piperidinemethanol-d5 is widely used in scientific research for:
Metabolic Studies: As a stable isotope-labeled compound, it is used to trace metabolic pathways in vivo.
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference standard for chemical identification and structural analysis.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly for studying drug metabolism and pharmacokinetics.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of N-Methyl-2-piperidinemethanol-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Isotopic Analogues
(a) Donepezil N-Oxide-d5
- Molecular Formula: C₂₄H₂₄D₅NO₄
- Key Features : Contains five deuterium atoms on the phenylmethyl group and an N-oxide functional group.
- Applications: Used as a deuterated internal standard for quantifying donepezil metabolites in pharmacokinetic studies. Its N-oxide group increases polarity, altering solubility compared to N-Methyl-2-piperidinemethanol-d5 .
(b) 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
- Structure : Features a deuterated benzyl group and a tertiary alcohol.
- Applications: Primarily employed in tracer studies for metabolic pathways due to its deuterium labeling on the aromatic ring. Unlike this compound, its branched chain and aromatic substituents influence receptor binding kinetics .
(c) 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Functional and Economic Comparison
Key Observations :
- Cost: this compound is significantly more expensive per mg than non-deuterated reagents like Pyridinium Chlorochromate, reflecting the complexity of deuterium synthesis .
- Functionality: Deuterated compounds like this compound and Donepezil N-Oxide-d5 are critical for high-precision analytical workflows, whereas non-deuterated analogs (e.g., 5-(Hydroxymethyl)-5-phenylpiperidin-2-one) prioritize synthetic versatility .
Research Implications and Trends
- Stability: Deuterated compounds exhibit enhanced metabolic stability, making this compound valuable in long-term tracer studies.
- Synthetic Challenges: Position-specific deuterium incorporation (e.g., methyl vs. aromatic) requires tailored catalytic strategies, as seen in the synthesis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 .
- Market Demand : The premium pricing of deuterated compounds underscores their niche role in drug development and regulatory testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
